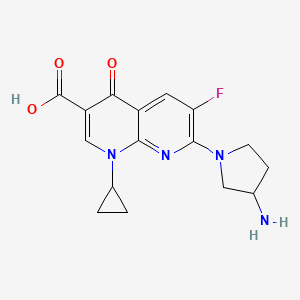

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Vue d'ensemble

Description

PD 118879 is a novel quinolone compound that is being investigated for use as an antibacterial agent.

Activité Biologique

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, a derivative of naphthyridine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor applications. This article reviews the compound's biological activity, synthesis, and relevant research findings.

The compound's molecular formula is with a molecular weight of 332.33 g/mol. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a carboxylic acid functional group.

Antibacterial Activity

Research indicates that compounds similar to 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine derivatives exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of naphthyridine derivatives against various bacterial strains, suggesting that structural modifications can enhance their potency against resistant strains .

Antitumor Activity

In vitro studies have shown that naphthyridine derivatives possess antitumor activity. A specific investigation into 1,8-naphthyridines demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines . The mechanism often involves interference with DNA synthesis and repair processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclization reactions and functional group modifications. A common synthetic route involves the reaction of appropriate pyrrolidine derivatives with substituted naphthyridines under acidic conditions .

Case Study 1: Antibacterial Testing

In a controlled study, derivatives of this compound were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the naphthyridine core significantly enhanced antibacterial activity compared to unmodified structures. The best-performing derivative exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus .

Case Study 2: Antitumor Efficacy

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values in the micromolar range, indicating substantial cytotoxicity. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇FN₄O₃ |

| Molecular Weight | 332.33 g/mol |

| Antibacterial MIC | 2 µg/mL (against S. aureus) |

| Antitumor IC50 | Micromolar range |

| Synthesis Method | Cyclization and functional modification |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a naphthyridine core, which is integral to its biological activity. Its molecular formula is , and it has a molecular weight of 332.33 g/mol. The presence of functional groups such as the cyclopropyl group and fluorine atom enhances its pharmacological properties, influencing both its biological activity and interactions with targets in microbial organisms.

Antimicrobial Activity

One of the primary applications of 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is its potential as an antimicrobial agent. Studies have demonstrated that it exhibits significant antibacterial activity against a broad spectrum of pathogens, including both gram-positive and gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Table 1: Antibacterial Spectrum

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | High |

| Gram-negative bacteria | Moderate |

| Antibiotic-resistant strains | Significant |

Treatment of Infections

Due to its efficacy against antibiotic-resistant strains, this compound is being investigated for use in treating various infections, particularly those caused by resistant bacterial strains. Its ability to target essential bacterial enzymes positions it as a candidate for developing novel antimicrobial therapies .

Case Study 1: Synthesis and Evaluation

In a study conducted by Gurjar et al., the synthesis of various naphthyridine derivatives was explored, including this compound. The derivatives were evaluated for their antibacterial potential using standard microbiological techniques. The findings indicated that at concentrations of 50 μg/ml and 100 μg/ml, the compound demonstrated substantial antibacterial activity against tested strains .

Case Study 2: In Silico Studies

In silico studies have been employed to predict the pharmacokinetic properties (ADME) of this compound. These studies suggest favorable absorption, distribution, metabolism, and excretion characteristics, indicating that it could be a viable candidate for further development as an antimicrobial agent .

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3/c17-12-5-10-13(22)11(16(23)24)7-21(9-1-2-9)14(10)19-15(12)20-4-3-8(18)6-20/h5,7-9H,1-4,6,18H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKSDTOOLRNSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914448 | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96568-33-1 | |

| Record name | PD 118879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096568331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.